molecular formula C6H8O2 B13677571 Methyl bicyclo[1.1.0]butane-1-carboxylate CAS No. 4935-01-7

Methyl bicyclo[1.1.0]butane-1-carboxylate

Cat. No.: B13677571
CAS No.: 4935-01-7
M. Wt: 112.13 g/mol
InChI Key: YMPZUSVGLNAWPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl bicyclo[1.1.0]butane-1-carboxylate is a unique and highly strained carbocyclic compound. Its molecular formula is C₆H₈O₂, and it has an average mass of 112.127 Da . The compound is characterized by its bicyclic structure, which consists of two cyclopropane rings fused through a common carbon-carbon bond. This structure imparts significant strain energy, making it an interesting subject for theoretical and practical studies in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl bicyclo[1.1.0]butane-1-carboxylate typically involves the formation of the bicyclo[1.1.0]butane core followed by esterification. One common method includes the treatment of 1,1-dibromo-2-(chloromethyl)cyclopropane with methyl lithium to form bicyclo[1.1.0]butyl bromide, which is then treated with tert-butyl lithium to yield the desired product .

Industrial Production Methods: While specific industrial production methods for methyl bicyclo[11The scalability of these reactions depends on the availability of starting materials and the efficiency of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Methyl bicyclo[1.1.0]butane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism by which methyl bicyclo[1.1.0]butane-1-carboxylate exerts its effects is primarily through strain-release reactions. The high strain energy of the bicyclic structure makes it highly reactive, allowing it to participate in various chemical transformations. The olefinic character of the bridgehead bond enables the compound to undergo cycloaddition reactions, forming new ring systems and functional groups .

Comparison with Similar Compounds

Uniqueness: Methyl bicyclo[1.1.0]butane-1-carboxylate stands out due to its ester functional group, which imparts additional reactivity and potential for further functionalization. Its high strain energy and unique reactivity profile make it a valuable compound for both theoretical studies and practical applications in organic synthesis .

Properties

IUPAC Name

methyl bicyclo[1.1.0]butane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-8-5(7)6-2-4(6)3-6/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPZUSVGLNAWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197774
Record name Bicyclo(1.1.0)butane-1-carboxcylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4935-01-7
Record name Bicyclo(1.1.0)butane-1-carboxcylic acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004935017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(1.1.0)butane-1-carboxcylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.